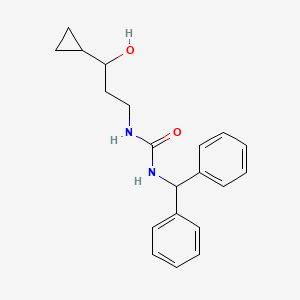
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as BCPHU, and it has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Hindered Ureas as Masked Isocyanates
Hindered ureas, such as those structurally related to 1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea, have been demonstrated to undergo efficient substitution reactions with a range of nucleophiles under neutral conditions. This reactivity is notable because ureas typically require harsh conditions to react. The ability of hindered trisubstituted ureas to rapidly and high-yieldingly undergo acyl substitution with simple nucleophiles (amines, alcohols, thiols) under neutral conditions has significant implications for synthetic chemistry, particularly in the preparation of amine derivatives and N-protected aniline derivatives incorporating commonly employed amine protecting groups such as Cbz, Boc, and Fmoc (Hutchby et al., 2009).
Solvent- and Metal-Free Oxidative Esterification
A novel application of urea derivatives involves the use of urea-2,2-dihydroperoxypropane as a solid oxidant to transform various aromatic aldehydes to their corresponding benzoate derivatives under mild conditions at room temperature. This process highlights the utility of urea derivatives in green chemistry, providing a solvent- and metal-free methodology for oxidative esterification, which could have implications for sustainable chemical synthesis (Khosravi et al., 2017).
Interaction with DNA
Research on the interaction of urea derivatives with DNA has shown that certain Schiff bases containing urea can bind to DNA in the intercalative mode. This finding suggests potential applications in the development of new therapeutic agents, with the ability to interact with genetic material being crucial for drug design targeting specific DNA sequences (Ajloo et al., 2015).
Synthesis from CO2 and Amines
The synthesis of disubstituted ureas from amines and CO2 using a basic ionic liquid as the catalyst under solvent-free conditions is another significant application. This process not only offers a method for the efficient synthesis of urea derivatives but also contributes to carbon capture and utilization strategies, highlighting the role of urea derivatives in addressing environmental challenges (Jiang et al., 2008).
Pharmaceutical Applications
Further research into urea derivatives has revealed their potential in pharmaceutical applications, such as inhibitors for enzymes and receptors. For instance, urea-based inhibitors of the prostate-specific membrane antigen (PSMA) have shown promise for imaging PSMA-expressing prostate tumors. The development of such compounds is critical for advancing diagnostic and therapeutic approaches in oncology (Eder et al., 2012).
Eigenschaften
IUPAC Name |
1-benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-18(15-11-12-15)13-14-21-20(24)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18-19,23H,11-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKGQPFQZIIGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)
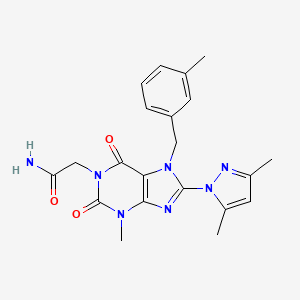
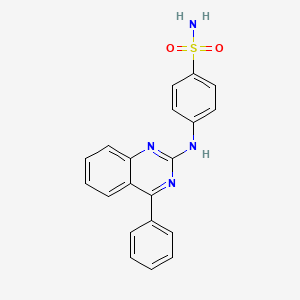
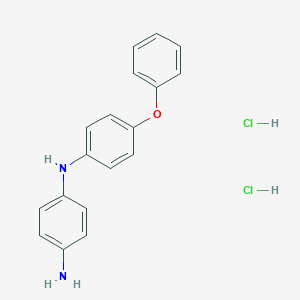
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)
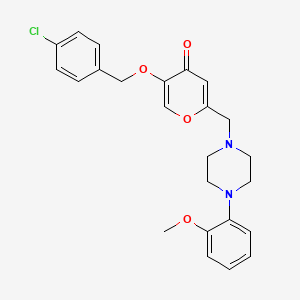

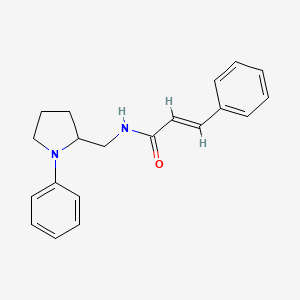

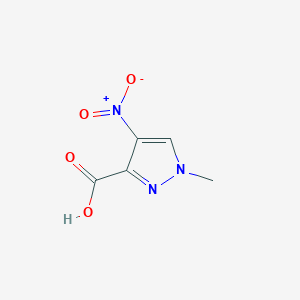

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2714523.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)